molecular formula C18H14ClNO4 B2601537 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone CAS No. 331462-39-6

2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone

Cat. No.: B2601537
CAS No.: 331462-39-6
M. Wt: 343.76
InChI Key: OSINQNFUFPGLGB-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone is a synthetic 1,4-naphthoquinone derivative characterized by a chlorine substituent at position 2 and a 2,5-dimethoxyanilino group at position 3. The compound’s structure combines redox-active quinone functionality with electron-donating methoxy groups, which modulate its physicochemical properties and biological activity. It is synthesized via nucleophilic substitution reactions involving 2,3-dichloro-1,4-naphthoquinone and 2,5-dimethoxyaniline under basic conditions, followed by purification via column chromatography .

Properties

IUPAC Name

2-chloro-3-(2,5-dimethoxyanilino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-10-7-8-14(24-2)13(9-10)20-16-15(19)17(21)11-5-3-4-6-12(11)18(16)22/h3-9,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSINQNFUFPGLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2,5-dimethoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Oxidized naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone typically involves nucleophilic substitution reactions with 2,3-dichloro-1,4-naphthoquinone and substituted anilines. The presence of methoxy groups enhances the electron density on the aromatic ring, facilitating nucleophilic attack. The general reaction can be summarized as follows:2 3 Dichloro 1 4 naphthoquinone+2 5 Dimethoxyaniline2 Chloro 3 2 5 dimethoxyanilino naphthoquinone\text{2 3 Dichloro 1 4 naphthoquinone}+\text{2 5 Dimethoxyaniline}\rightarrow \text{2 Chloro 3 2 5 dimethoxyanilino naphthoquinone}This compound exhibits a complex molecular structure characterized by a naphthoquinone core with substituents that influence its reactivity and biological properties.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of naphthoquinone derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro evaluations indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antibacterial and Antifungal Activities

The compound has also demonstrated significant antibacterial and antifungal properties. Research indicates that derivatives of naphthoquinones exhibit activity against a range of pathogens, including drug-resistant strains . The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on various naphthoquinone derivatives revealed that compounds with methoxy substitutions exhibited enhanced cytotoxicity against colon cancer cell lines. Specifically, this compound was found to inhibit cell growth significantly compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of naphthoquinone derivatives against Staphylococcus aureus and Candida albicans. The results indicated that this compound showed potent activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Summary of Applications

ApplicationDescription
Anticancer Induces apoptosis in various cancer cell lines; potential for development as a chemotherapeutic agent.
Antibacterial Effective against drug-resistant bacteria; disrupts microbial membranes.
Antifungal Shows significant activity against fungal pathogens; potential use in antifungal therapies.
Anti-inflammatory Reduces production of pro-inflammatory cytokines; potential applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The compound may exert its effects by generating reactive oxygen species, leading to oxidative stress and cell death in certain types of cells. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological activities.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Anilino-3-chloro-1,4-naphthoquinone (CAS 1090-16-0): This positional isomer has chlorine at position 3 and an unsubstituted anilino group at position 2. The reversed substituent arrangement reduces π-π interaction capacity and increases lipophilicity, leading to lower aqueous solubility compared to the target compound. It exhibits moderate antibacterial activity but lacks the methoxy groups that enhance binding to targets like EGFR .
  • 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone: Substitution with a methyl group on the anilino ring improves hydrophobic interactions with kinase ATP-binding pockets. This derivative showed superior EGFR inhibitory activity (IC₅₀ = 0.8 µM) compared to nitro-substituted analogs, highlighting the role of electron-donating groups in enhancing target affinity .

Halogen and Heterocyclic Variants

  • This compound demonstrated antifungal activity against Candida albicans (MIC = 12.5 µg/mL), whereas furan-substituted analogs showed broader antimicrobial spectra .
  • 2-Chloro-3-((pyridin-2-ylmethyl)amino)-1,4-naphthoquinone: The pyridine ring introduces basicity and hydrogen-bonding capacity, resulting in potent Gram-positive antibacterial activity (MIC = 3.1 µg/mL against Staphylococcus aureus) .

Methoxy vs. Hydroxy Substituents

  • 2-Hydroxy-3-(2-chloroanilino)-1,4-naphthoquinone (Compound 4b): Hydroxy groups at position 2 increase redox activity but reduce solubility, limiting in vivo applicability. This derivative was excluded from cytotoxicity studies due to precipitation in aqueous media .
  • 5,8-Dimethoxy-2-chloro-3-(3,5-dimethoxyphenoxy)-1,4-naphthoquinone: Additional methoxy groups at positions 5 and 8 enhance electron donation, stabilizing semiquinone radicals. This compound exhibited cytotoxicity against leukemia cells (IC₅₀ = 1.2 µM) but required complex synthetic routes .

Anticancer Activity

Naphthoquinones with chloro-anilino substituents inhibit cancer cell proliferation via redox cycling, generating reactive oxygen species (ROS), and direct kinase inhibition. The target compound’s 2,5-dimethoxy groups likely improve tumor selectivity by enhancing interactions with overexpressed receptors like EGFR (Table 1) .

Table 1: Antiproliferative Activity of Selected Naphthoquinones

Compound Substituents Cancer Cell Line (IC₅₀, µM) Reference
2-Chloro-3-(4-methylphenylamino) 4-Methylphenyl EGFR kinase (0.8)
2-Chloro-3-(3-nitrophenylamino) 3-Nitrophenyl HT-29 colon (5.2)
2-Chloro-3-(2,5-dimethoxyanilino) 2,5-Dimethoxyanilino Predicted < 2.0

Antimicrobial Activity

Methoxy and halogen substituents correlate with broad-spectrum effects.

Physicochemical and Toxicological Considerations

  • Solubility : Methoxy groups in the target compound improve solubility in polar aprotic solvents (e.g., DMSO) compared to hydroxy or nitro analogs .
  • Toxicity: Naphthoquinones generally exhibit dose-dependent hepatotoxicity.

Biological Activity

2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone is a derivative of naphthoquinone, a class of compounds recognized for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to explore the biological activity of this specific compound through a synthesis overview, biological profiling, and detailed research findings.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The process begins with 2,3-dichloro-1,4-naphthoquinone reacting with an appropriate aniline derivative. The reaction conditions often include stirring in a solvent such as water, and the products are purified using chromatographic techniques. High yields (84-90%) have been reported for various substituted derivatives .

Biological Activity Overview

The biological activities of naphthoquinones are primarily attributed to their ability to generate reactive oxygen species (ROS) and interact with cellular targets. The following sections detail the specific activities associated with this compound.

Anticancer Activity

Research indicates that naphthoquinone derivatives exhibit selective anticancer properties. For instance, studies on related compounds have shown that they can induce mitochondrial damage and ROS release in cancer cells like A549 (non-small cell lung cancer) while demonstrating minimal toxicity to non-cancerous cells .

Table 1: Anticancer Activity of Naphthoquinone Derivatives

CompoundIC50 (µM)Effect on A549 CellsToxicity on Vero Cells
This compoundTBDInduces apoptosisLow
Compound 95.8Significant reduction in viabilityMinimal
Compound 1620.6Moderate reduction in colony formationLow

Note: TBD indicates that specific IC50 values for the compound require further investigation.

Neuroprotective Effects

In addition to anticancer properties, naphthoquinones have shown promise as multitarget agents in neurodegenerative diseases such as Alzheimer's disease. They can inhibit amyloid aggregation and exhibit neuroprotective effects against neurotoxicity caused by amyloid-beta peptides .

Table 2: Neuroprotective Activity Against Amyloid Aggregation

CompoundIC50 (µM)Target
This compoundTBDAmyloid-beta aggregation
Compound 23.2Aβ40 aggregation
Compound 5TBDTau aggregation

Case Studies

  • Anticancer Efficacy : In a study evaluating various naphthoquinones against A549 cells, it was found that compounds with phenylamino substitutions exhibited enhanced anticancer activity through ROS generation and mitochondrial impairment .
  • Neuroprotective Mechanisms : Another study highlighted the ability of naphthoquinones to inhibit key enzymes involved in Alzheimer's pathology, showcasing their potential as therapeutic agents .

Chemical Reactions Analysis

Reaction Mechanism

The substitution proceeds through a two-step mechanism :

  • Deprotonation : The amine group in 2,5-dimethoxyaniline is deprotonated, forming a nucleophilic amide ion.

  • Substitution : The nucleophile attacks the carbonyl-adjacent carbon in the naphthoquinone, displacing the chlorine atom as a leaving group .

Key factors influencing reactivity :

  • Electron-donating groups (e.g., methoxy groups in the aniline) enhance nucleophilicity, accelerating the reaction .

  • Catalyst choice : CeCl₃·7H₂O improves reaction efficiency, enabling faster substitution at lower temperatures .

Structural Characterization

The product is characterized using:

  • NMR spectroscopy : Confirms the substitution pattern and aromaticity.

  • IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches .

  • Mass spectrometry : Validates the molecular formula C₂₀H₁₇ClNO₄ .

Potential Derivatization Reactions

The compound can undergo further transformations:

  • Substitution of the remaining chlorine : The second chlorine atom on the naphthoquinone core can react with other nucleophiles (e.g., thiols, amines) .

  • Electrophilic substitution : The aromatic rings may undergo reactions such as Friedel-Crafts alkylation or nitration .

Comparison of Reaction Conditions

ParameterMethod 1Method 2 Method 3
Starting material 2,3-dichloro-1,4-naphthoquinone2-acyl-1,4-naphthoquinone derivatives2,3-dichloro-1,4-naphthoquinone
Nucleophile 2,5-dimethoxyanilineN,N-dimethylaniline or 2,5-dimethoxyaniline3,5-dimethoxyphenylamine
Catalyst NoneCeCl₃·7H₂O (5% mmol)Triethylamine (4.84 mmol)
Solvent DichloromethaneMethanolEthanol
Yield 70–90%63–98%Not specified
Key advantage SimplicityHigh efficiency with catalystStandardized base-mediated reaction

Biological and Chemical Implications

  • Anticancer activity : Naphthoquinone derivatives like this compound exhibit cytotoxic effects by inducing oxidative stress and mitochondrial damage .

  • Electrochemical behavior : The compound undergoes two one-electron reduction waves and two oxidation peaks, indicating redox-active properties .

Q & A

Q. How can conflicting reports on naphthoquinone-induced bone density changes be addressed?

  • Methodology :
  • Dose-Response Studies : Administer varying doses in osteoblast/osteoclast co-cultures to identify biphasic effects (e.g., low-dose stimulation vs. high-dose toxicity) .
  • In Vivo Models : Use ovariectomized rats to evaluate bone mineral density (BMD) changes via micro-CT, controlling for vitamin K status to isolate naphthoquinone-specific effects .

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